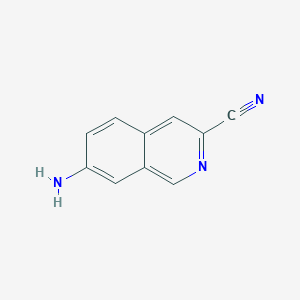
3,5-Dihydrazinylpyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dihydrazinylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C5H7N7 It is characterized by the presence of two hydrazinyl groups attached to a pyrazine ring, along with a nitrile group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydrazinylpyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydrazinyl Groups: The hydrazinyl groups are introduced through nucleophilic substitution reactions, where hydrazine or its derivatives react with the pyrazine ring.
Addition of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dihydrazinylpyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl groups, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrazinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases or catalysts to facilitate nucleophilic substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
3,5-Dihydrazinylpyrazine-2-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe or therapeutic agent.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mecanismo De Acción
The mechanism of action of 3,5-Dihydrazinylpyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The nitrile group may also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminopyrazine-2-carbonitrile: Similar structure but with amino groups instead of hydrazinyl groups.
3,5-Dihydrazinylpyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
3,5-Dihydrazinylpyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
3,5-Dihydrazinylpyrazine-2-carbonitrile is unique due to the presence of both hydrazinyl and nitrile groups on the pyrazine ring, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H7N7 |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
3,5-dihydrazinylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H7N7/c6-1-3-5(12-8)10-4(11-7)2-9-3/h2H,7-8H2,(H2,10,11,12) |
Clave InChI |
WHHILWKRNYETSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)C#N)NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol](/img/structure/B15332530.png)
![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)





![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)


